molecular formula C19H18N4O3 B2470104 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE CAS No. 605628-05-5

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2470104
CAS No.: 605628-05-5
M. Wt: 350.378
InChI Key: FQMBYCSDGZNQHC-UHFFFAOYSA-N
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Description

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic small molecule building block based on a privileged scaffold for medicinal chemistry and drug discovery research. This compound features a benzodiazole (benzimidazole) core linked to a piperidine ring, which is further functionalized with a 4-nitrobenzoyl group. While specific biological data for this exact compound may be limited, structural analogs sharing the 2-(piperidin-4-yl)-1H-benzimidazole core have demonstrated significant pharmacological potential, particularly as anti-inflammatory agents . Research on similar derivatives has shown that these compounds can exhibit potent inhibitory activity on the production of key inflammatory mediators like NO and TNF-α in LPS-stimulated macrophages . Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a key structure in novel compounds investigated as inhibitors of the NLRP3 inflammasome, a multi-protein complex critically involved in the innate immune response . The presence of the nitroaromatic substituent in this molecule provides a handle for further synthetic modification, making it a versatile intermediate for developing targeted chemical probes or optimizing structure-activity relationships (SAR) in various therapeutic programs. This product is intended for research purposes such as biological screening, hit-to-lead optimization, and investigating mechanisms of action. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(14-5-7-15(8-6-14)23(25)26)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMBYCSDGZNQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-nitrobenzoyl chloride with piperidine under basic conditions to form the intermediate 4-nitrobenzoylpiperidine. This intermediate is then reacted with 1H-1,3-benzodiazole in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

The compound serves as an important intermediate in the synthesis of analgesics and anti-inflammatory drugs. Research has shown that derivatives of benzodiazole exhibit potent analgesic effects, making them suitable candidates for pain management therapies. For instance, studies have indicated that modifications to the benzodiazole structure can enhance its binding affinity to pain receptors, leading to improved therapeutic outcomes.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of benzodiazole derivatives. A study evaluated the efficacy of various substituted benzodiazoles against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity (MIC values ranging from 1.27 to 5.19 µM) against several strains, including Staphylococcus aureus and Escherichia coli . This positions the compound as a promising candidate for developing new antimicrobial agents.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 2-[1-(4-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is utilized as a building block for synthesizing more complex molecules. Its structural features allow chemists to create derivatives with tailored biological activities. For example, modifications in the piperidine or benzodiazole moieties can lead to compounds with enhanced pharmacological profiles .

Material Science

Polymer Formulation

The compound is also explored in material science for its use in formulating polymers and coatings. The incorporation of benzodiazole derivatives into polymer matrices has been shown to improve mechanical properties and resistance to environmental degradation. This application is particularly relevant in developing durable materials for industrial uses .

Chemical Biology Research

Enzyme Interaction Studies

In chemical biology, this compound acts as a useful probe for studying enzyme interactions and mechanisms. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding biochemical pathways and developing targeted therapies .

Analytical Chemistry

Detection and Quantification Methods

The compound is employed in analytical chemistry for detecting and quantifying other compounds. Its unique chemical properties facilitate the development of analytical methods that provide accurate data during quality control processes in pharmaceutical manufacturing .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various benzodiazole derivatives, including this compound. The findings revealed that specific modifications led to enhanced activity against resistant bacterial strains, highlighting the compound's potential in addressing antibiotic resistance .

Case Study 2: Pain Management

Another study focused on synthesizing new analgesics based on the benzodiazole structure. The results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics, suggesting that further development could lead to effective new treatments for chronic pain conditions .

Data Tables

Application AreaSpecific UsesNotable Findings
PharmaceuticalAnalgesics, Anti-inflammatoriesSignificant pain relief; antimicrobial activity
Organic SynthesisBuilding block for complex moleculesEnhanced biological activities with modifications
Material SciencePolymer formulationImproved durability and environmental resistance
Chemical BiologyEnzyme interaction studiesSelective inhibition of target enzymes
Analytical ChemistryDetection and quantificationAccurate quality control methods

Mechanism of Action

The mechanism of action of 2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes or receptors, leading to various biological effects. The piperidine ring and benzodiazole moiety can also contribute to the compound’s activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The 4-nitrobenzoyl group distinguishes the target compound from analogs with alternative substituents:

  • 2-[1-(3-Methoxybenzyl)piperidin-4-yl]-1H-benzimidazole ():
    • Substituent: 3-Methoxybenzyl (electron-donating methoxy group).
    • Molecular Weight: 321.42 g/mol.
    • Impact: The methoxy group increases lipophilicity and electron density, which may alter solubility and receptor interactions compared to the nitro-substituted target compound .
  • 1-(Piperidin-4-yl)-1H-benzo[d]imidazole (): Substituent: Unsubstituted piperidine. Molecular Weight: 213.29 g/mol (base).
Compound Name Substituent Molecular Weight (g/mol) Key Properties
2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole 4-Nitrobenzoyl ~355.36* High polarity, electron-withdrawing
2-[1-(3-Methoxybenzyl)piperidin-4-yl]-1H-benzimidazole 3-Methoxybenzyl 321.42 Lipophilic, electron-donating
1-(Piperidin-4-yl)-1H-benzo[d]imidazole None 213.29 Low steric hindrance, high flexibility

*Calculated based on formula (C19H17N3O3).

Biological Activity

2-[1-(4-Nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and applications in various fields.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-nitrobenzoyl group and a benzodiazole moiety. Its molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of approximately 350 Da. The compound exhibits a logP value of 2.89, indicating moderate lipophilicity, which is favorable for membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to diverse biological effects such as:

  • Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Anti-inflammatory Effects: It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Activity Type Observation Reference
AntimicrobialActive against Staphylococcus aureus; MIC values between 3.12 - 12.5 μg/mL
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of benzodiazole compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin.

Anticancer Research

In vitro studies conducted on human cancer cell lines demonstrated that the compound could effectively induce cell death through apoptosis. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, highlighting its potential as an anticancer agent.

Anti-inflammatory Mechanisms

Research has shown that the compound can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophage cells. This suggests its potential use in treating inflammatory diseases by modulating immune responses.

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